molecular formula C7H6BrNO2 B6146688 3-bromo-4-methylpyridine-2-carboxylic acid CAS No. 1211541-04-6

3-bromo-4-methylpyridine-2-carboxylic acid

Cat. No. B6146688
CAS RN: 1211541-04-6
M. Wt: 216
InChI Key:
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Description

“3-bromo-4-methylpyridine-2-carboxylic acid” is a chemical compound that is a derivative of pyridine . It is also known as 3-bromo-4-picoline . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the dianion formed by reacting 3-Methylpyridine-2-carboxylic acid with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has also been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of organoboron reagents, which could potentially include “3-bromo-4-methylpyridine-2-carboxylic acid”.

Mechanism of Action

The mechanism of action for similar compounds has been studied. For instance, the Suzuki–Miyaura (SM) coupling reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

The safety data sheet for 3-Bromo-4-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methylpyridine-2-carboxylic acid involves the bromination of 4-methylpyridine-2-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "4-methylpyridine-2-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methylpyridine-2-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dissolve the precipitate in a mixture of hydrogen peroxide and water.", "Step 6: Add sodium hydroxide to the solution to adjust the pH to 7-8.", "Step 7: Heat the solution to 80-90°C for 2-3 hours.", "Step 8: Cool the solution and filter the precipitate.", "Step 9: Wash the precipitate with water and dry to obtain 3-bromo-4-methylpyridine-2-carboxylic acid." ] }

CAS RN

1211541-04-6

Product Name

3-bromo-4-methylpyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO2

Molecular Weight

216

Purity

95

Origin of Product

United States

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